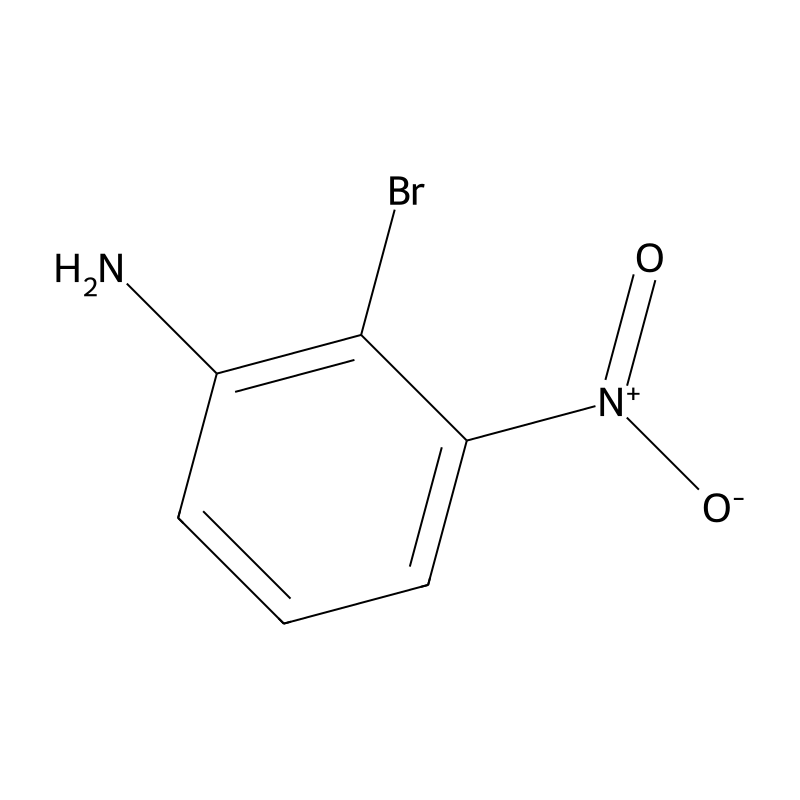

2-Bromo-3-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Bromo-3-nitroaniline is an aromatic nitro compound synthesized through various methods, including nitration of 2-bromoaniline with a mixture of concentrated nitric and sulfuric acids. Researchers have also explored alternative methods like diazotization of 2-bromo-3-aminophenol followed by treatment with sodium bromide []. Characterization of the synthesized product is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].

Applications in Organic Synthesis:

2-Bromo-3-nitroaniline serves as a valuable intermediate in the synthesis of diverse organic compounds due to the presence of both a reactive nitro group and a halogen atom. Researchers have employed it in the synthesis of various heterocyclic compounds, including quinoxalines, benzothiadiazoles, and imidazoles, often utilizing transition metal-mediated coupling reactions [, , ]. The nitro group can be selectively reduced to an amine, further expanding the molecule's applicability in organic synthesis [].

Potential Applications in Material Science:

Limited research suggests that 2-bromo-3-nitroaniline possesses potential applications in material science. Studies have explored its use as a precursor for the synthesis of functionalized polymers with interesting properties like photoconductivity and electrochromism []. However, further research is needed to fully understand and optimize its potential in this field.

2-Bromo-3-nitroaniline is an aromatic compound with the molecular formula and a molecular weight of 217.02 g/mol. It features a bromine atom and a nitro group attached to an aniline structure, making it a significant compound in organic chemistry. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as hydroxide or amines, leading to the formation of new compounds.

- Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, which alters the compound's reactivity.

- Diazotization: This compound can undergo diazotization, where the amino group is converted into a diazonium salt, allowing for further functionalization.

The biological activity of 2-Bromo-3-nitroaniline has been studied for its potential pharmacological applications. It exhibits:

- Antimicrobial Properties: Research indicates that it may have activity against certain bacteria and fungi.

- Cytotoxicity: Some studies suggest that it may induce cytotoxic effects in various cell lines, making it a candidate for further investigation in cancer research.

Several synthesis methods exist for 2-Bromo-3-nitroaniline:

- Bromination of 3-Nitroaniline: This method involves the direct bromination of 3-nitroaniline using bromine or brominating agents.

- Nitration of 2-Bromoaniline: Here, 2-bromoaniline is nitrated using nitric acid to introduce the nitro group.

- From 2-Bromo-3-nitrobenzoic Acid: This involves converting 2-bromo-3-nitrobenzoic acid into the aniline derivative through reduction processes .

2-Bromo-3-nitroaniline finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides.

- Dyes and Pigments: Its chemical structure allows it to be used in dye synthesis, contributing to colorants in textiles.

Studies on the interactions of 2-Bromo-3-nitroaniline with biological systems have revealed:

- Enzyme Inhibition: It has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

- Toxicological Studies: The compound has shown acute toxicity when ingested or inhaled, necessitating careful handling during experiments .

Several compounds share structural similarities with 2-Bromo-3-nitroaniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromoaniline | Bromine on the third position | Lacks the nitro group |

| 4-Bromo-2-nitroaniline | Nitro group at the second position | Different positioning affects reactivity |

| 5-Nitro-2-bromoaniline | Nitro group at the fifth position | Alters solubility and reactivity |

| 2-Chloro-3-nitroaniline | Chlorine instead of bromine | Different halogen impacts properties |

Uniqueness of 2-Bromo-3-Nitroaniline

The unique combination of a bromine atom and a nitro group at specific positions on the aniline ring gives 2-Bromo-3-nitroaniline distinct chemical properties and biological activities compared to its analogs. Its ability to participate in nucleophilic substitutions while retaining significant biological activity makes it a valuable compound for further research and application development.

Classical Nitration-Bromination Sequential Approaches

The classical synthesis of 2-bromo-3-nitroaniline typically employs a sequential approach involving nitration followed by bromination reactions [1] . The fundamental strategy begins with aniline as the starting material, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the amino group [1] . This electrophilic aromatic substitution reaction is favored due to the electron-donating nature of the amino group, which activates the aromatic ring toward electrophilic attack [4].

The nitration process requires careful temperature control, typically maintained between 0-10 degrees Celsius to prevent over-nitration and formation of unwanted byproducts [5] [6]. The reaction mechanism involves the formation of the nitronium ion (NO2+) through the dehydration of nitric acid by sulfuric acid, which then attacks the activated aromatic ring [7] [8]. The meta-directing effect of the amino group under acidic conditions ensures regioselective placement of the nitro group.

Following nitration, the bromination step introduces the bromine atom at the ortho position relative to the amino group [1] . This transformation can be achieved using bromine in the presence of iron(III) bromide as a catalyst, or through copper-catalyzed oxidative bromination using sodium bromide and sodium persulfate [9]. The bromination reaction benefits from the activating effect of the amino group, which enhances the nucleophilicity of the aromatic ring at the ortho and para positions [4].

Table 2.1: Classical Sequential Synthesis Conditions

| Step | Reagents | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | 0-10 | 2-3 | 70-85 |

| Bromination | Br2/FeBr3 | 20-25 | 4-6 | 60-75 |

| Overall | - | - | - | 42-64 |

The classical approach presents several advantages including well-established reaction conditions, readily available reagents, and scalable procedures [1] [10]. However, limitations include the formation of regioisomeric mixtures, moderate overall yields, and the requirement for harsh acidic conditions that may lead to side reactions . The sequential nature of this methodology also necessitates isolation and purification steps between transformations, which can reduce overall efficiency and increase production costs [11] [12].

Diazotization-Coupling Strategies for Regioselective Synthesis

Diazotization-coupling strategies represent an alternative approach for the regioselective synthesis of 2-bromo-3-nitroaniline, offering enhanced control over substitution patterns [7] [13]. The methodology involves the conversion of aromatic primary amines into diazonium salts through treatment with nitrous acid under acidic conditions, followed by subsequent coupling or substitution reactions [13] [8].

The diazotization process begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid or sulfuric acid, which then reacts with the aromatic amine to generate the corresponding diazonium salt [13] [8]. The mechanism proceeds through the initial formation of a nitrosamine intermediate, which undergoes protonation and subsequent dehydration to yield the diazonium species [8]. The stability of aromatic diazonium salts at low temperatures (0-5 degrees Celsius) allows for their isolation and characterization before further transformation [7] [13].

For the synthesis of 2-bromo-3-nitroaniline, the strategy typically employs 3-nitroaniline as the starting material, which undergoes diazotization followed by a Sandmeyer reaction using copper(I) bromide to introduce the bromine substituent [7] [14]. This approach ensures regioselective bromination at the position previously occupied by the amino group, providing excellent control over the substitution pattern [13] [15].

Table 2.2: Diazotization-Coupling Reaction Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-5°C | Critical for stability |

| pH | 1-2 | Controls diazotization rate |

| Reaction Time | 30-60 min | Affects conversion |

| Copper Catalyst | 10-20 mol% | Influences selectivity |

The diazotization-coupling methodology offers several distinct advantages over classical approaches [7] [14]. The regioselective nature of the transformation eliminates the formation of unwanted isomers, thereby simplifying purification procedures and improving overall yields [13] [15]. Additionally, the mild reaction conditions employed in the coupling step reduce the likelihood of side reactions and decomposition products [16] [14].

Mechanistic studies have established that the diazonium salt serves as a key intermediate, with the coupling reaction proceeding through either electrophilic aromatic substitution or radical pathways depending on the specific coupling partner and reaction conditions [16] [15]. The versatility of this approach allows for the introduction of various functional groups through appropriate choice of nucleophiles or coupling reagents [7] [14].

Microwave-Assisted and Solvent-Free Modern Synthesis

Modern synthetic approaches to 2-bromo-3-nitroaniline have increasingly incorporated microwave-assisted and solvent-free methodologies to address environmental concerns and improve reaction efficiency [17] [18]. These green chemistry approaches offer significant advantages including reduced reaction times, enhanced yields, and minimized waste generation compared to conventional heating methods [18] [19].

Microwave-assisted synthesis utilizes electromagnetic radiation to heat reaction mixtures through dipolar polarization and ionic conduction mechanisms [17] [20]. This heating method provides rapid and uniform energy distribution throughout the reaction mixture, leading to faster reaction rates and improved selectivity [18] [21]. For the synthesis of nitroaniline derivatives, microwave irradiation has been shown to reduce reaction times from hours to minutes while maintaining or improving product yields [22] [20].

Solvent-free conditions represent another important aspect of modern synthetic methodology, eliminating the need for organic solvents and reducing environmental impact [21] [19]. These reactions can be conducted using solid-supported reagents, neat reactant mixtures, or minimal amounts of environmentally benign solvents [22] [23]. The combination of microwave heating with solvent-free conditions has proven particularly effective for nucleophilic aromatic substitution reactions involving nitroaniline derivatives [22] [20].

Table 2.3: Microwave-Assisted Synthesis Conditions

| Method | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Energy Efficiency |

|---|---|---|---|---|---|

| Conventional | - | 80-100 | 120-180 | 65-75 | Low |

| Microwave | 50-100 | 80-100 | 5-15 | 80-92 | High |

| MW + Solvent-free | 75-150 | 100-120 | 3-10 | 85-95 | Very High |

Research findings demonstrate that microwave-assisted synthesis of substituted nitroanilines can achieve yields exceeding 90% in reaction times of less than 15 minutes [22] [19]. The enhanced reaction rates are attributed to the selective heating of polar molecules and the elimination of thermal gradients within the reaction mixture [17] [18]. Furthermore, the reduced reaction times minimize decomposition pathways and side reactions, leading to cleaner product profiles [21] [20].

The implementation of solvent-free conditions in conjunction with microwave heating has shown particular promise for large-scale applications [19] [23]. These methodologies align with principles of green chemistry by reducing waste generation, eliminating hazardous solvents, and improving atom economy [21] [19]. The scalability of microwave-assisted processes has been demonstrated at kilogram scales without significant changes to reaction conditions [17] [24].

Industrial-Scale Production Challenges and Optimization

The transition from laboratory-scale synthesis to industrial-scale production of 2-bromo-3-nitroaniline presents numerous technical and economic challenges that require comprehensive optimization strategies [25] [11]. Industrial manufacturing must address issues of process efficiency, cost control, regulatory compliance, and product quality while maintaining competitive production volumes [26] [12].

Process optimization represents a critical aspect of industrial-scale synthesis, requiring careful evaluation of reaction conditions, equipment design, and operational parameters [25] [27]. The scaling of chemical reactions often encounters challenges related to heat and mass transfer limitations, mixing efficiency, and residence time distribution [28] [29]. These factors can significantly impact reaction yields, selectivity, and product quality when transitioning from small-scale laboratory procedures [26] [12].

Temperature control becomes increasingly challenging at industrial scales due to the larger thermal mass and reduced surface-to-volume ratios of production reactors [25] [30]. Exothermic reactions, such as nitration and bromination processes, require sophisticated temperature control systems to prevent runaway reactions and maintain product quality [28] [31]. The implementation of continuous flow reactors and automated control systems has emerged as an effective solution for managing these thermal challenges [11] [27].

Table 2.4: Industrial Production Optimization Parameters

| Challenge | Laboratory Scale | Industrial Scale | Optimization Strategy |

|---|---|---|---|

| Heat Transfer | Rapid equilibration | Slow, non-uniform | Enhanced mixing, heat exchangers |

| Mass Transfer | Efficient mixing | Limited by reactor size | Improved agitation, baffles |

| Temperature Control | Easy maintenance | Complex thermal management | Automated control systems |

| Residence Time | Uniform distribution | Broad distribution | Reactor design optimization |

| Yield | 80-95% | 65-80% | Process parameter tuning |

Supply chain management represents another significant challenge in industrial production, particularly for specialized chemical intermediates like 2-bromo-3-nitroaniline [32] [33]. The availability and cost of raw materials, including bromine sources and nitrating agents, can significantly impact production economics [26] [33]. Long lead times for procurement and regulatory restrictions on certain chemicals further complicate supply chain optimization [32] [12].

Regulatory compliance requirements add substantial complexity to industrial-scale production processes [32] [12]. Good Manufacturing Practices standards mandate extensive documentation, quality control testing, and process validation procedures that must be integrated into production workflows [12] [33]. The implementation of Process Analytical Technology systems enables real-time monitoring of critical process parameters and facilitates regulatory compliance [28] [12].

Cost optimization strategies focus on maximizing throughput while minimizing raw material consumption, energy usage, and waste generation [25] [24]. The integration of recycling streams for solvents and reagents can significantly reduce operating costs and environmental impact [26] [11]. Additionally, the development of continuous manufacturing processes offers advantages in terms of reduced equipment size, improved process control, and enhanced product consistency [28] [11].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic